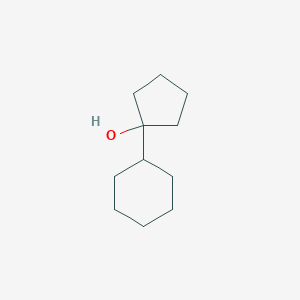

1-Cyclohexylcyclopentanol

Beschreibung

Structural Context and Significance within Cycloalkanol Chemistry

The significance of 1-Cyclohexylcyclopentanol within the broader context of cycloalkanol chemistry lies in its hybrid nature, combining two different ring systems. This combination is expected to confer physical and chemical properties that are distinct from simpler cycloalkanols like cyclopentanol or cyclohexanol. wikipedia.orgwikipedia.org For instance, the increased carbon count and the bulky hydrophobic structure are anticipated to result in a higher boiling point and lower density compared to smaller, un-substituted cycloalkanols. The study of such molecules is crucial for understanding fundamental concepts in stereochemistry, reaction mechanisms, and molecular interactions. solubilityofthings.com The functional groups present, specifically the hydroxyl group, are key to the molecule's chemical reactivity, particularly in reactions like oxidation and dehydration. solubilityofthings.com

| Property | Value |

| CAS Registry Number | 16189-57-4 |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

Overview of Research Trajectories for Cyclopentanol Derivatives

Research into cyclopentanol derivatives is a vibrant and evolving field in synthetic organic chemistry, driven by the prevalence of the cyclopentane ring in a multitude of biologically active natural products. acs.orgfgcu.edu These include medicinally important compounds like trehazolin, pactamycin, and various carbanucleosides. acs.orgfgcu.edu Consequently, a primary research trajectory focuses on the development of efficient and stereoselective synthetic methodologies to access densely functionalized cyclopentanol derivatives from simple starting materials. acs.orgfgcu.edu

Key research areas and findings include:

Novel Synthetic Methods: Chemists are continuously exploring new ways to construct the cyclopentanol framework. This includes multi-component coupling reactions, such as the diastereoselective three-component coupling of silyl glyoxylates, magnesium acetylides, and nitroalkenes to form tetrasubstituted silyloxyallenes, which can then be converted to functionalized cyclopentenols. acs.orgfgcu.edu Other strategies involve the ring-closing metathesis of appropriate dienes followed by hydrogenation, and intramolecular cyclopropanation of epoxides. organic-chemistry.org

Catalysis: The use of catalysts is central to many synthetic routes. For example, ruthenium carbene complexes are employed for ring-closing metathesis, and various Lewis acids can assist in key cyclization steps. fgcu.eduorganic-chemistry.org Photocatalysis is also emerging as a powerful tool, enabling selective epimerization of cyclic diols. organic-chemistry.org

Applications in Medicinal Chemistry: A significant portion of research is directed towards the synthesis of cyclopentanol derivatives with potential therapeutic applications. For instance, certain derivatives have been synthesized and evaluated for their activity at adrenergic and serotonin receptors, with some showing promise as selective 5-HT1A receptor partial agonists or antagonists. acs.org

Material Science: The unique structural and physical properties of cyclopentanol derivatives make them interesting candidates for new materials. Their study contributes to a deeper understanding of how molecular structure influences macroscopic properties, which is fundamental for designing advanced materials. wepub.org

The development of new synthetic routes and the investigation of the properties of novel cyclopentanol derivatives like this compound are essential for advancing both fundamental organic chemistry and its application in creating valuable molecules and materials.

Eigenschaften

IUPAC Name |

1-cyclohexylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCWZEGEHWADHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508361 | |

| Record name | 1-Cyclohexylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16189-57-4 | |

| Record name | 1-Cyclohexylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1-cyclohexylcyclopentanol

Strategic Approaches to the Cyclopentanol Framework

The creation of the five-membered carbocyclic ring is a foundational aspect of synthesizing this target molecule. Advanced methods leverage organometallic reagents to facilitate ring-closing or annulation reactions.

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, offer a powerful means to construct the cyclopentanol skeleton. Organometallic reagents are central to many modern annulation strategies due to their high reactivity and potential for catalytic application. nih.gov For instance, transition-metal-catalyzed [4+1] annulation reactions can form five-membered rings with high efficiency. acs.org

A notable, albeit advanced, strategy involves the catalytic cyclometalation of unsaturated hydrocarbons. The Dzhemilev reaction, for example, utilizes zirconium or titanium complexes to catalyze the cycloalumination or cyclomagnesiation of olefins and dienes, forming metallacyclopentanes. researchgate.net These organometallic intermediates can then be further functionalized to yield substituted cyclopentane derivatives. While not a direct route to 1-Cyclohexylcyclopentanol, these methods represent the cutting edge of cyclopentane ring synthesis, providing frameworks that could be adapted for the target molecule. Another powerful technique is the Robinson annulation, a classic method that combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring, though variations exist for forming five-membered rings. pressbooks.pub

The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of an organometallic reagent to a carbonyl group. ksu.edu.saic.ac.uklibretexts.org This approach is highly effective for creating tertiary alcohols. The synthesis can be envisioned via two primary disconnection pathways:

Addition of a cyclohexyl nucleophile to cyclopentanone: This involves reacting an organometallic reagent such as cyclohexylmagnesium bromide (a Grignard reagent) or cyclohexyllithium with cyclopentanone. quora.comlibretexts.org The nucleophilic cyclohexyl anion attacks the electrophilic carbonyl carbon of cyclopentanone, and a subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. libretexts.org

Addition of a cyclopentyl nucleophile to cyclohexanone: The alternative route involves using a cyclopentyl organometallic species, like cyclopentylmagnesium bromide, and adding it to cyclohexanone.

The Grignard reaction is a robust and common choice for this transformation. quora.com The general scheme involves preparing the Grignard reagent from the corresponding alkyl halide and magnesium turnings in an aprotic solvent like ether. libretexts.org

| Reactant 1 (Ketone) | Reactant 2 (Organometallic Reagent) | Product | Reaction Type |

|---|---|---|---|

| Cyclopentanone | Cyclohexylmagnesium Bromide | This compound | Grignard Reaction |

| Cyclohexanone | Cyclopentylmagnesium Bromide | This compound | Grignard Reaction |

Organometallic Reagent-Mediated Annulation Reactions

Stereoselective Synthesis of this compound and Derivatives

The structure of this compound contains a chiral center at the C-1 position of the cyclopentane ring. Therefore, controlling the stereochemical outcome of its synthesis is a significant objective, leading to the production of specific stereoisomers.

When synthesizing derivatives of this compound that contain additional stereocenters on either ring, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. The nucleophilic addition to a substituted cyclic ketone is governed by steric and electronic factors, often rationalized by models like the Felkin-Anh model. The direction of nucleophilic attack is influenced by the pre-existing stereocenters, leading to the preferential formation of one diastereomer over another. youtube.com

For example, in the addition of a Grignard reagent to a substituted β-keto ester, the use of chelating agents like titanium tetrachloride (TiCl₄) can enforce a specific conformation of the substrate, leading to highly diastereoselective additions. researchgate.net This strategy, based on forming a cyclic titanium complex, allows for precise control over the configuration of the newly formed tertiary alcohol. researchgate.net Such chelation-controlled strategies are instrumental in complex molecule synthesis where multiple stereocenters are set in a single step.

Producing a single enantiomer of this compound requires an asymmetric synthesis approach. The challenge lies in differentiating the two prochiral faces of the ketone carbonyl group during the nucleophilic addition. chinesechemsoc.orgchinesechemsoc.org Significant progress has been made in the catalytic enantioselective synthesis of tertiary alcohols. chinesechemsoc.orgchinesechemsoc.org

Key strategies include:

Asymmetric Catalysis: Using a small amount of a chiral catalyst to induce enantioselectivity in the reaction. hilarispublisher.com

Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com

These methods enable the synthesis of enantiomerically enriched compounds, which is particularly vital in fields like pharmaceuticals and materials science. hilarispublisher.com For instance, enantioselective allylation of substituted oxazolones catalyzed by iridium complexes can provide access to enantioenriched tertiary α-hydroxy acid derivatives. acs.org Similarly, enantioselective photocycloaddition reactions of cyclic enones can be achieved with high enantioselectivity using chiral Lewis acid complexes. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective transformation. thieme-connect.comnih.govacs.org After the key stereocenter-forming step, the auxiliary is removed. While effective, this method requires stoichiometric amounts of the chiral source and additional synthetic steps for attachment and removal. nih.gov

More modern and efficient are catalyst-based approaches. These fall into several categories:

Chiral Metal Complexes: Transition metals like palladium, iridium, or cobalt are combined with chiral ligands. acs.orggoogle.com The chiral ligand creates an asymmetric environment around the metal center, which then coordinates to the substrate (e.g., cyclopentanone) and directs the nucleophilic attack to one face, yielding one enantiomer preferentially. hilarispublisher.com

Organocatalysis: Using small, chiral organic molecules as catalysts. hilarispublisher.com These catalysts can activate the substrate through the formation of intermediate species like iminium or enamine ions.

Bifunctional Catalysts: These catalysts possess both a Lewis acidic site to activate the electrophile (ketone) and a Brønsted basic site to activate the nucleophile, working in concert to promote a highly enantioselective reaction.

A novel strategy involves using an asymmetric catalyst to install a transient chiral auxiliary on an achiral precursor, which then directs a subsequent diastereoselective reaction. nih.govacs.org This approach combines the robustness of auxiliary-based methods with the efficiency of asymmetric catalysis. nih.govacs.org

| Approach | Catalyst/Auxiliary Type | General Principle | Reference |

|---|---|---|---|

| Chiral Auxiliary | e.g., Evans oxazolidinones, camphor-derived auxiliaries | Substrate is covalently modified with a chiral group to direct reaction stereochemistry. | thieme-connect.com |

| Asymmetric Catalysis (Metal-based) | Chiral Ligand + Metal (e.g., (R,R)-cyclohexanediamino-cobalt complex) | Chiral catalyst creates an asymmetric environment, favoring one reaction pathway. | google.com |

| Asymmetric Catalysis (Organocatalysis) | e.g., Chiral prolinol derivatives | Small organic molecules activate substrates enantioselectively. | hilarispublisher.com |

| Catalytically Formed Chiral Auxiliary | Pd-catalyst + Chiral Ligand | Catalyst installs a temporary chiral group that directs a subsequent diastereoselective reaction. | nih.govacs.org |

Multistep Synthetic Routes and Retrosynthetic Analysis

Disconnection Strategies for the this compound Skeleton

For this compound, the most logical disconnection point is the carbon-carbon bond between the cyclopentyl ring and the cyclohexyl group, directly at the tertiary alcohol center. This is a classic C-C bond disconnection strategy for tertiary alcohols. organicchemistrytutor.com This disconnection simplifies the target molecule into two key fragments, or synthons: a cyclohexyl anion and a cyclopentanone cation.

The corresponding real-world chemical reagents, or synthetic equivalents, for these synthons are a cyclohexyl organometallic reagent (such as a Grignard or organolithium reagent) and cyclopentanone, respectively. organicchemistrytutor.com The forward reaction is the nucleophilic addition of the cyclohexyl anion equivalent to the electrophilic carbonyl carbon of cyclopentanone, followed by an acidic workup to protonate the resulting alkoxide. organicchemistrytutor.comuwo.ca

Retrosynthetic Analysis of this compound:

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C-C bond adjacent to the hydroxyl group | Cyclohexyl anion + Cyclopentanone cation | Cyclohexylmagnesium bromide + Cyclopentanone |

| Cyclohexyllithium + Cyclopentanone |

This retrosynthetic approach is highly effective because it breaks the molecule into two similarly sized, readily available starting materials. slideshare.net Cyclopentanone is a common cyclic ketone, and cyclohexyl halides (the precursors to the organometallic reagents) are also widely accessible. lookchem.com

Convergent Synthesis in Complex Target Molecule Preparation

In this case, the synthesis can be viewed as two separate branches that converge:

Branch A: The preparation of the cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) from cyclohexyl bromide and magnesium metal in an ether solvent. leah4sci.comlibretexts.org

Branch B: The acquisition or preparation of cyclopentanone.

These two independently prepared fragments are then combined in the key carbon-carbon bond-forming reaction to produce the final product. This modularity improves efficiency and allows for optimization of each branch independently. numberanalytics.com

Comparison of Synthetic Strategies:

| Strategy | Description | Application to this compound | Advantage |

| Linear Synthesis | A → B → C → D | Less applicable and efficient. | Simpler to plan for very simple molecules. |

| Convergent Synthesis | A → B and C → D, then B + D → E | Preparation of cyclohexylmagnesium bromide and cyclopentanone separately, followed by their reaction. | Higher overall yield, greater flexibility, and easier purification of intermediates. wikipedia.orgnumberanalytics.com |

Reaction Mechanisms and Reactivity Profile of 1-cyclohexylcyclopentanol

Carbocationic Chemistry and Unimolecular Pathways

The formation of a tertiary carbocation from 1-Cyclohexylcyclopentanol is a key step that dictates its subsequent chemical transformations. This high-energy intermediate can be attacked by nucleophiles, lose a proton to form an alkene, or undergo structural reorganization to a more stable form.

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction of this compound proceeds through a two-step mechanism. pressbooks.pubsavemyexams.com The initial and rate-determining step involves the protonation of the hydroxyl group by an acid, followed by the departure of a water molecule to form a planar, sp²-hybridized tertiary carbocation. chemistrysteps.comsaskoer.ca This step is the slowest in the sequence. pressbooks.publibretexts.org In the second step, a nucleophile can attack the carbocation from either face of the planar structure. pressbooks.pub

If the starting alcohol were chiral at the carbon bearing the hydroxyl group, this process would lead to a racemic mixture of products, meaning both retention and inversion of configuration would be observed in roughly equal amounts. pressbooks.publibretexts.org However, since this compound is achiral, the stereochemical outcome is not a primary consideration unless a new chiral center is formed during the reaction. The rate of the SN1 reaction is dependent only on the concentration of the substrate (the alcohol) and is independent of the nucleophile's concentration. saskoer.cayoutube.com

Table 1: Key Features of the SN1 Reaction of this compound

| Feature | Description |

| Mechanism | Two-step: 1. Formation of a tertiary carbocation. 2. Nucleophilic attack. pressbooks.pubsavemyexams.com |

| Rate-Determining Step | Formation of the carbocation. pressbooks.publibretexts.org |

| Kinetics | First-order, rate = k[this compound]. saskoer.cayoutube.com |

| Intermediate | Tertiary carbocation, sp² hybridized, planar geometry. chemistrysteps.comsaskoer.ca |

| Stereochemistry | If a chiral center were present, racemization would occur. pressbooks.publibretexts.org |

| Solvent | Favored by polar protic solvents which can stabilize the carbocation intermediate. |

Concurrent with SN1 reactions, the carbocation intermediate of this compound can also undergo E1 (Elimination, Unimolecular) reactions. ulethbridge.ca This pathway is also a two-step process where the first step, the formation of the carbocation, is identical to that of the SN1 reaction. masterorganicchemistry.comiitk.ac.in In the second step, a weak base (often the solvent) abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. fiveable.meyoutube.com

The regioselectivity of this elimination is governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. ulethbridge.cafiveable.me In the case of the 1-cyclohexylcyclopentyl carbocation, there are three possible beta-protons that can be removed, leading to different alkene products. According to Zaitsev's rule, the thermodynamically favored product will be the most stable alkene, which is typically the one with the most alkyl substituents attached to the double bond carbons. ulethbridge.ca

Table 2: Potential E1 Elimination Products of this compound and Zaitsev's Rule

| Product Name | Structure | Substitution of Alkene | Predicted Abundance |

| 1-Cyclohexylcyclopent-1-ene | Trisubstituted | Major Product (Zaitsev) | |

| Cyclohexylidenecyclopentane | Tetrasubstituted | Potentially significant | |

| 3-Cyclohexylcyclopent-1-ene | Disubstituted | Minor Product (Hofmann) |

Note: The relative amounts of these products can be influenced by steric factors and the specific reaction conditions.

Carbocation intermediates, such as the one formed from this compound, are prone to rearrangement reactions if a more stable carbocation can be formed. unacademy.comlibretexts.org These rearrangements are a fundamental aspect of carbocation chemistry. unacademy.comwikipedia.org

A common type of carbocation rearrangement is the 1,2-shift , where a hydrogen atom (hydride) or an alkyl group migrates from an adjacent carbon to the carbocation center. wikipedia.orgcutm.ac.inyoutube.com This occurs if the shift leads to a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). unacademy.comcutm.ac.in In the case of the tertiary 1-cyclohexylcyclopentyl carbocation, a 1,2-hydride or alkyl shift within the cyclopentyl or cyclohexyl ring is less likely to produce a significantly more stable carbocation under normal conditions. However, these shifts are crucial in the context of ring expansion and contraction.

The carbocation derived from this compound can potentially undergo ring expansion or contraction. wikipedia.org For instance, the five-membered cyclopentyl ring could expand to a more stable six-membered ring. youtube.comchemistrysteps.com This would involve a 1,2-alkyl shift where a C-C bond of the cyclopentyl ring migrates, leading to a spirocyclic intermediate which can then rearrange. Conversely, ring contraction of the cyclohexyl ring is also a possibility, though generally less favored as it would lead to a more strained five-membered ring. chemistrysteps.com The driving force for these rearrangements is the relief of ring strain and the formation of a more stable carbocationic system. wikipedia.orgetsu.edu

If this compound is converted to a vicinal diol (a 1,2-diol), it can undergo a pinacol rearrangement under acidic conditions. masterorganicchemistry.comwikipedia.orgnrochemistry.com This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an alkyl or aryl group from the adjacent carbon to the carbocation center. masterorganicchemistry.comchemistrysteps.com This migration results in the formation of a ketone or an aldehyde. nrochemistry.com For a diol derived from this compound, this rearrangement could lead to complex spirocyclic ketones, potentially involving ring expansion of the cyclopentyl ring. wikipedia.orgorganic-chemistry.org The stereochemistry of the diol can play a significant role in determining the migratory aptitude of the groups and the final product. wikipedia.org

Rearrangement Reactions in Cyclic Alcohol Systems

Ring Expansion and Contraction Rearrangements

Pericyclic Reactions and Intramolecular Cyclizations (if applicable to derivatives)

While this compound itself is not directly involved in pericyclic reactions, its derivatives can be. For instance, the dehydration of this compound to 1-cyclohexylcyclopentene provides a substrate for various pericyclic reactions. lookchem.com

Diels-Alder Reaction: 1-Cyclohexylcyclopentene can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a new six-membered ring. The bulky cyclohexyl group might influence the stereoselectivity of the reaction.

Intramolecular Cyclizations:

Derivatives of this compound can undergo intramolecular cyclizations. For example, if a suitable functional group is introduced at a strategic position on either the cyclohexyl or cyclopentyl ring, intramolecular reactions can lead to the formation of spirocyclic or fused-ring systems. A study describes the one-step synthesis of 1-(ω-hydroxyalkyl)cycloalkanols from lactones and bis(bromomagnesio)alkanes, which can then undergo intramolecular etherification to yield spiroethers. ysu.am Although not starting from this compound, this demonstrates a pathway for cyclization in similar structures.

Another relevant transformation is the oxidative cyclization of olefinic alcohols to form tetrahydrofuran derivatives, which can be achieved using chromium(VI)-amine reagents. wikipedia.org If a derivative of this compound with an appropriately positioned double bond were synthesized, it could potentially undergo such a cyclization.

The dehydration of cyclopentyl carbinol with concentrated sulfuric acid is known to proceed with ring expansion to form cyclohexene. doubtnut.comdoubtnut.com This occurs via the formation of a primary carbocation, which rearranges to a more stable secondary carbocation within a newly formed six-membered ring. doubtnut.comdoubtnut.com While this compound already possesses stable five- and six-membered rings, acid-catalyzed rearrangements in its derivatives could potentially lead to complex polycyclic structures.

Advanced Spectroscopic Investigations for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. copernicus.org For 1-Cyclohexylcyclopentanol, both ¹H and ¹³C NMR provide critical data for assigning its configuration and understanding its preferred conformations.

The ¹H NMR spectrum is characterized by a complex series of overlapping signals in the aliphatic region, arising from the protons on the cyclopentane and cyclohexane rings. The absence of a proton on the carbinol carbon (C1) simplifies one aspect of the spectrum but also removes a key handle for stereochemical assignment. The chemical shifts of the ring protons are influenced by their spatial relationship to the hydroxyl group and the adjacent carbocyclic ring. Protons in closer proximity to the electronegative oxygen atom are expected to be deshielded and resonate at a lower field. libretexts.org The hydroxyl proton itself typically appears as a singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. msu.edu

¹³C NMR spectroscopy offers a clearer picture due to the wider spectral dispersion. acs.org Key signals include the resonance for the quaternary C1 carbon, which is directly bonded to the hydroxyl group, typically appearing in the 70-80 ppm range for tertiary alcohols. The carbons of the cyclopentane and cyclohexane rings will have distinct chemical shifts, which can be assigned using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ (though none are present) groups.

Conformational analysis of this compound involves considering the flexibility of both rings. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. However, the molecule can exist as an equilibrium of conformers due to the rotation around the C-C bond connecting the two rings. The cyclopentane ring is not planar and exists in a dynamic equilibrium between envelope and twist conformations. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering insights into their relative proximity and thus helping to define the predominant conformation of the molecule in solution. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | -OH | 1.0 - 5.0 | Broad singlet, position is highly variable. |

| ¹H | Cyclopentane Protons | 1.4 - 1.9 | Complex multiplets due to conformational flexibility and diastereotopicity. |

| ¹H | Cyclohexane Protons | 1.0 - 1.8 | Complex multiplets, signals for axial and equatorial protons may differ. |

| ¹³C | C-OH (C1) | 70 - 80 | Quaternary carbon, typically a weak signal. |

| ¹³C | Cyclopentane Carbons | 20 - 45 | Multiple signals corresponding to the different ring positions. |

| ¹³C | Cyclohexane Carbons | 25 - 50 | Multiple signals corresponding to the different ring positions. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Strain Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the structural characteristics of molecules. irdg.org These two methods are complementary; IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. illinois.eduresearchgate.net

For this compound, the IR spectrum is dominated by features characteristic of a hydrogen-bonded tertiary alcohol. msu.edu

O-H Stretch: A strong and broad absorption band is expected in the region of 3200–3600 cm⁻¹. pressbooks.pub The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. In very dilute solutions, a sharper, less intense peak for the 'free' non-hydrogen-bonded O-H group might be observed around 3600 cm⁻¹. libretexts.org

C-H Stretch: Intense absorptions between 2850 and 3000 cm⁻¹ arise from the C-H stretching vibrations of the CH₂ groups in the cyclopentane and cyclohexane rings.

C-O Stretch: The stretching vibration of the tertiary C-O bond gives rise to a strong band typically found in the 1100–1210 cm⁻¹ range. spectroscopyonline.com The exact position can provide clues about the substitution pattern of the alcohol.

Raman spectroscopy provides complementary information. While the polar O-H bond gives a weak Raman signal, the non-polar C-C and C-H bonds of the carbocyclic rings produce strong Raman bands. kurouskilab.com This makes Raman spectroscopy particularly useful for analyzing the carbon skeleton. The vibrational frequencies of the cyclopentane ring can also be indicative of ring strain. Compared to the relatively strain-free cyclohexane ring, the cyclopentane ring possesses inherent torsional strain, which can influence the positions of its vibrational bands.

Table 2: Characteristic Vibrational Bands for this compound This interactive table summarizes the expected key bands in the IR and Raman spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity | Notes |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad | Characteristic of alcohols. Weak in Raman. |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Strong | From CH₂ groups in both rings. |

| C-O Stretch | 1100 - 1210 | IR | Strong | Indicative of a tertiary alcohol. |

| C-C Stretch | 800 - 1200 | Raman | Strong | Provides information on the carbon skeleton. |

| CH₂ Bend (Scissoring) | 1440 - 1480 | IR | Medium | Characteristic of aliphatic CH₂ groups. |

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. scienceready.com.au

For this compound (molar mass: 168.28 g/mol ), the molecular ion peak (M⁺•) at m/z 168 is expected to be very weak or entirely absent in an electron ionization (EI) mass spectrum. whitman.eduwpmucdn.com This is a common characteristic of tertiary alcohols, which undergo facile fragmentation upon ionization. whitman.edu

The fragmentation pattern is predictable and provides significant structural information. The two primary fragmentation pathways for tertiary alcohols are dehydration and alpha-cleavage. pressbooks.pub

Dehydration: This involves the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a prominent peak at m/z 150 ([M-18]⁺•). This fragment corresponds to the resulting alkene radical cation.

Alpha-Cleavage: This is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. wpmucdn.com For this compound, two alpha-cleavage pathways are possible, resulting in stable, resonance-stabilized oxonium ions:

Loss of a cyclohexyl radical (•C₆H₁₁, 83 Da): This pathway yields a fragment ion at m/z 85. This is often a significant peak in the spectrum.

Loss of a cyclopentyl radical (•C₅H₉, 69 Da): This pathway results in a fragment ion at m/z 99.

Further fragmentation of these primary ions leads to a series of smaller ions in the lower mass range of the spectrum.

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is also invaluable for reaction monitoring. For instance, in the synthesis of this compound via the reduction of 1-cyclohexylcyclopentanone, GC-MS can be used to track the disappearance of the starting ketone and the appearance of the product alcohol, confirming the reaction's progress and the identity of the final product.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound This interactive table outlines the expected fragmentation patterns and corresponding m/z values.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 168 | [C₁₁H₂₀O]⁺• | Molecular Ion (M⁺•) - Expected to be weak or absent. |

| 150 | [C₁₁H₁₈]⁺• | [M - H₂O]⁺• (Dehydration) |

| 99 | [C₆H₁₁O]⁺ | [M - C₅H₉]⁺ (Alpha-cleavage: loss of cyclopentyl radical) |

| 85 | [C₅H₉O]⁺ | [M - C₆H₁₁]⁺ (Alpha-cleavage: loss of cyclohexyl radical) |

Theoretical and Computational Chemistry Applied to 1-cyclohexylcyclopentanol

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical methods are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. igem.wiki These calculations are fundamental to understanding molecular stability, properties, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules. wikipedia.org It is based on the principle that the ground-state properties of a molecule are a unique functional of its electron density. wikipedia.orgfzu.czyoutube.com This approach is generally less computationally expensive than other high-level methods, making it suitable for relatively large molecules like 1-Cyclohexylcyclopentanol. wikipedia.org

For this compound, DFT calculations can predict key ground-state properties. These include optimizing the molecular geometry to find the most stable arrangement of atoms, calculating vibrational frequencies which correspond to infrared spectra, and determining electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). The self-interaction error, a known flaw in many DFT functionals, can sometimes affect the accuracy of predictions, particularly for properties like ionization potentials and reaction barriers. aps.orgpitt.edu

Reactivity indicators, such as electrostatic potential maps and Fukui functions, can be derived from DFT calculations to predict sites susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atom of the hydroxyl group is expected to be a primary site for electrophilic attack due to its high electron density.

Table 1: Predicted Ground State Properties of this compound via DFT Note: The following data are illustrative and represent typical outputs from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values would be obtained from specific computational software.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Optimized Bond Length (C-O) | ~1.44 Å | Indicates the single bond character between the carbon and oxygen atoms of the alcohol group. |

| Optimized Bond Angle (C-O-H) | ~109.2° | Reflects the sp³ hybridization of the oxygen atom. |

| HOMO-LUMO Gap | ~5.8 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Mulliken Charge on Oxygen | ~ -0.7 e | The significant negative charge highlights the oxygen's nucleophilic character. |

| Dipole Moment | ~1.7 D | Indicates the overall polarity of the molecule, arising primarily from the hydroxyl group. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. mdpi.comrsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide highly accurate results, especially when electron correlation is included. nih.govnih.gov

For this compound, ab initio calculations are invaluable for studying reaction mechanisms. researchgate.net For example, in the acid-catalyzed dehydration reaction to form alkenes, these calculations can map out the potential energy surface along the reaction coordinate. This involves identifying the structures and energies of reactants, products, and, crucially, the transition states that connect them. smu.edu The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

By analyzing the vibrational frequencies at a stationary point on the potential energy surface, one can confirm its nature: a minimum (reactant, product, or intermediate) has all real frequencies, while a first-order saddle point (transition state) has exactly one imaginary frequency corresponding to the motion along the reaction path.

Table 2: Illustrative Ab Initio Energy Profile for Dehydration of this compound Note: Energies are hypothetical, for illustrative purposes, relative to the reactant complex.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Reactant Complex | This compound + H₃O⁺ | 0.0 | Protonated alcohol (oxonium ion) formation. |

| Transition State 1 (TS1) | Water molecule departure | +25.0 | Elongated C-O bond (~2.1 Å). |

| Intermediate | Tertiary carbocation + H₂O | +15.0 | Planar carbon center with positive charge. |

| Transition State 2 (TS2) | Proton abstraction by water | +18.0 | Formation of C=C double bond and H-O bond. |

| Product Complex | Alkene + H₃O⁺ | -5.0 | Formation of 1-cyclohexylcyclopentene. |

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. bnl.govmpg.de The atoms are treated as classical particles, and their interactions are described by a force field, which is a set of empirical potential energy functions. mdpi.com MD simulations generate a trajectory that describes how the positions and velocities of particles in the system evolve, providing insights into dynamic processes and conformational preferences. mpg.deresearchgate.net

Computational Modeling of Reaction Intermediates and Transition States

The detailed computational study of reaction intermediates and transition states is critical for a complete understanding of a chemical reaction's mechanism. smu.edu As these species are often highly reactive and short-lived, they can be extremely difficult to isolate and characterize experimentally. Computational modeling provides a powerful alternative to investigate their geometric and electronic properties.

In reactions involving this compound, such as acid-catalyzed dehydration or oxidation, key intermediates like carbocations or radicals may be formed. Quantum chemical calculations can precisely model the structure of these transient species. For example, the tertiary carbocation formed by the loss of a water molecule from the protonated alcohol would be analyzed to determine its charge distribution, showing how the positive charge is delocalized, and its geometry, which is expected to be trigonal planar at the cationic carbon. Similarly, the transition state for a hydrogen abstraction step can be located and its structure analyzed to understand the bond-breaking and bond-forming processes. smu.edu

Table 3: Computed Properties of a Key Intermediate in this compound Dehydration Note: Data are illustrative for the 1-cyclohexylcyclopentyl cation intermediate.

| Property | Computed Value/Description | Implication for Reactivity |

|---|---|---|

| Charge on C1 (Cationic Center) | +0.45 e (delocalized) | The positive charge is stabilized by hyperconjugation with adjacent C-H and C-C bonds. |

| Geometry at C1 | Trigonal planar | Allows for attack by a nucleophile from either face, potentially leading to a mixture of stereoisomers in subsequent reactions. |

| Relative Stability | More stable than secondary or primary carbocations | Explains why elimination reactions proceed readily from tertiary alcohols. |

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied to chemical sciences to predict molecular properties and reaction outcomes, often with significantly less computational cost than traditional quantum mechanical calculations. researchgate.net These models are trained on large datasets of known molecules and their properties, learning complex structure-property relationships. imist.maresearchgate.net

For this compound, an ML model could be used to predict a wide range of its chemical behaviors. By representing the molecule using numerical descriptors (fingerprints or graph-based representations), a trained model could predict physical properties like boiling point, solubility, or retention time in chromatography. osti.gov Furthermore, more advanced ML models can predict reactivity, such as the likelihood of a molecule undergoing a specific reaction or the yield of that reaction under certain conditions. researchgate.netresearchgate.net This approach is particularly powerful for screening large numbers of related compounds to identify candidates with desired properties without needing to synthesize or computationally model each one individually. arxiv.org

1-cyclohexylcyclopentanol As a Strategic Building Block in Complex Organic Synthesis

The tertiary alcohol, 1-Cyclohexylcyclopentanol, serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its distinct structure, featuring a cyclohexyl group bonded to a cyclopentanol ring, provides a unique scaffold for the construction of intricate molecular architectures. This section explores its role as a strategic building block in several key areas of modern organic synthesis.

Emerging Research Avenues and Future Directions

Development of Novel Catalytic Systems for 1-Cyclohexylcyclopentanol Synthesis

The traditional synthesis of this compound typically relies on the stoichiometric Grignard reaction between cyclopentanone and a cyclohexylmagnesium halide. While effective, this method often requires more than stoichiometric amounts of the organometallic reagent and can present challenges in controlling selectivity and minimizing waste. quora.comlookchem.com The future of its synthesis lies in the development of catalytic systems that offer higher efficiency, milder reaction conditions, and greater control over the carbon-carbon bond formation.

Modern organometallic chemistry provides several promising directions. The development of catalytic enantioselective addition of organometallic reagents to ketones is a major area of research, although challenges remain due to the lower reactivity of ketones compared to aldehydes. thieme-connect.comillinois.edu Research into the catalytic synthesis of tertiary alcohols has identified several promising systems that could be adapted for this compound. thieme-connect.com

Key emerging catalytic strategies include:

Titanocene-Catalyzed Synthesis : Researchers have developed efficient one-pot catalytic methods for synthesizing tertiary alcohols using catalysts like Titanocene dichloride (Cp2TiCl2). sciforum.netmdpi.com These reactions can proceed under mild conditions, converting ketones and olefins into tertiary alcohols with high yields. sciforum.netmdpi.com Adapting this system for this compound could involve the reaction of cyclopentanone with a suitable cyclohexyl precursor under titanocene catalysis.

Organozinc Reagents with Chiral Catalysts : The addition of dialkylzinc reagents to ketones, facilitated by chiral catalysts such as modified bis(sulfonamide) ligands in the presence of a titanium source, has proven effective for producing chiral tertiary alcohols. illinois.edu This approach offers a pathway to potentially synthesize enantiomerically enriched versions of this compound.

Manganese-Catalyzed Borrowing Hydrogen Reactions : The "borrowing hydrogen" or "hydrogen auto-transfer" methodology represents a highly atom-economical approach. beilstein-journals.org A manganese-pincer complex, for instance, could catalyze the formation of cycloalkanes from ketones and diols. beilstein-journals.org This principle could be innovatively applied to the synthesis of this compound.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Key Components | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Titanocene-Based | Cp2TiCl2, AlCl3, Mg | One-pot synthesis, mild conditions, high yields (up to 76% for similar alcohols). sciforum.netmdpi.com | Effective for converting ketones and aryl olefins into aryl-substituted tertiary alcohols. sciforum.netmdpi.com |

| Chiral Zinc-Based | Dialkylzinc, Titanium Tetraisopropoxide, Chiral bis(sulfonamide) ligand | Enables catalytic, enantioselective synthesis of chiral tertiary alcohols. illinois.edu | Aromatic and α,β-unsaturated ketones show high enantiomeric ratios. illinois.edu |

| Manganese-Pincer | Mn-pincer complex, Base (e.g., t-BuOK) | Atom-economical (uses hydrogen borrowing), replaces expensive noble metals. beilstein-journals.org | Successfully used for C-alkylation and formation of cycloalkanes from ketones and diols. beilstein-journals.org |

Exploration of Unconventional Reaction Pathways for Functionalization

Beyond its synthesis, the true value of this compound lies in its potential as a scaffold for more complex molecules. Future research will increasingly focus on unconventional reaction pathways to functionalize this sterically hindered tertiary alcohol, moving beyond simple oxidation or elimination reactions.

C-H Bond Activation/Functionalization : A significant frontier in organic synthesis is the direct activation and functionalization of otherwise inert C-H bonds. For this compound, this could enable the selective introduction of functional groups onto the cyclohexyl or cyclopentyl rings without requiring pre-functionalized starting materials. This strategy avoids lengthy synthetic routes and opens up a vast chemical space for creating novel derivatives.

Borrowing Hydrogen/Hydrogen Auto-Transfer : This elegant strategy allows alcohols to be temporarily converted into electrophilic carbonyl compounds or nucleophilic enolates in situ, enabling a range of transformations. beilstein-journals.org For this compound, this could facilitate novel C-C and C-N bond formations at the carbon atom bearing the hydroxyl group, a reaction not achievable through classical methods. For example, reacting this compound with amines or carbon nucleophiles in the presence of a suitable manganese or iridium catalyst could lead to a new class of substituted cycloalkyl-cyclopentane derivatives. beilstein-journals.org

Ring-Opening and Rearrangement Reactions : Under specific catalytic conditions (e.g., strong Lewis or Brønsted acids), the cyclopentanol ring could potentially undergo rearrangement or ring-opening reactions. Exploring these pathways could lead to the synthesis of unique acyclic or expanded-ring structures containing a cyclohexyl substituent, providing access to entirely different molecular frameworks.

Synergistic Integration of Computational and Experimental Methodologies in Future Research

The advancement of research into this compound will be significantly accelerated by the close integration of computational chemistry with experimental work. This synergy allows for a deeper understanding of reaction mechanisms, catalyst behavior, and molecular properties, thereby guiding experimental design and saving significant resources.

Mechanism Elucidation : Density Functional Theory (DFT) calculations are powerful tools for mapping out the reaction coordinates and transition states of catalytic cycles. beilstein-journals.org For the synthesis of this compound, DFT can be used to compare the feasibility of different catalytic pathways (e.g., Grignard vs. titanocene-catalyzed), rationalize stereochemical outcomes, and understand how a catalyst interacts with the substrates (cyclopentanone and the cyclohexyl reagent). beilstein-journals.orgchinesechemsoc.org

Catalyst Design and Optimization : Computational screening can predict the efficacy of potential catalysts before they are synthesized in the lab. By modeling the electronic and steric properties of various ligands and metal centers, researchers can rationally design new catalysts tailored for the specific challenge of forming the sterically congested C-C bond in this compound.

Property Prediction : Quantitative Structure-Property Relationship (QSPR) models can be employed to predict the physicochemical properties of this compound and its derivatives, such as solubility, boiling point, and partition coefficient. This predictive capability is invaluable for designing molecules with specific characteristics for applications in materials science or as synthetic intermediates. The synergy between X-ray crystallographic analysis of catalyst-substrate complexes and theoretical calculations can provide a robust working model to explain and predict stereoselectivity, as has been demonstrated in the synthesis of other complex tertiary alcohols. chinesechemsoc.org

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism | Elucidate transition states and intermediates in catalytic synthesis; understand catalyst-substrate interactions. beilstein-journals.org |

| Computational Screening | Catalyst Design | Predict the performance of novel catalysts; guide the rational design of ligands and active centers. |

| QSPR Modeling | Property Prediction | Estimate key physicochemical properties of new derivatives before synthesis. |

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclohexylcyclopentanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example, analogous cyclopentanol derivatives are synthesized via acid-catalyzed cyclization of precursors (e.g., sulfuric acid for cyclopentanol derivatives ). A three-component coupling approach using silyl glyoxylates and acetylides has been reported for cyclopentanol derivatives, requiring inert atmospheres and controlled temperatures (~0–25°C) to optimize regioselectivity . Yield improvements (up to 85%) are achieved by adjusting stoichiometry and using anhydrous solvents. Purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can researchers ensure purity during the isolation of this compound?

- Methodological Answer : Post-synthesis purification requires stepwise techniques:

- Liquid-liquid extraction with dichloromethane or ether to remove polar byproducts.

- Drying agents like sodium sulfate or magnesium sulfate for residual moisture removal .

- Recrystallization from ethanol/water mixtures to isolate high-purity crystals (>98% purity).

Analytical tools like TLC and GC-MS should validate purity before further use .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify cyclohexyl and cyclopentanol moieties. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–1.8 ppm, while hydroxyl protons resonate at δ 1.5–2.0 ppm (broad) .

- IR Spectroscopy : O-H stretching (~3200–3600 cm) and C-O vibrations (~1050 cm) confirm alcohol functionality .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 168.15 for CHO) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid vapor inhalation; local exhaust ventilation is critical .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources and oxidizing agents .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric hindrance of the cyclohexyl group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : Steric effects reduce nucleophilic substitution rates. For example, in esterification reactions, bulky cyclohexyl groups decrease reaction rates by 30–40% compared to linear analogs. Kinetic studies (e.g., Arrhenius plots) under varying temperatures (25–80°C) and solvent polarities (toluene vs. DMF) can quantify steric contributions. Computational modeling (DFT) further predicts transition-state geometries .

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone precursors, achieving enantiomeric excess (ee) >90% .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic esters, isolating desired enantiomers .

- Chiral Chromatography : Utilize cellulose-based chiral stationary phases (CSPs) for preparative-scale separation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound analogs?

- Methodological Answer :

- Reproducibility Checks : Replicate methods under strict anhydrous conditions (e.g., flame-dried glassware) to confirm yield discrepancies .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation) that reduce yields.

- Statistical Design : Apply factorial experiments to isolate variables (e.g., catalyst loading, temperature) affecting yield .

Q. What computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase) using AutoDock Vina to prioritize derivatives for in vitro testing .

- ADMET Prediction : Software like SwissADME evaluates absorption, toxicity, and metabolic stability .

Q. How does this compound’s stability vary under acidic vs. alkaline conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the hydroxyl group leads to dehydration, forming cyclohexylcyclopentene (monitored via H NMR at 60°C over 24 hours) .

- Alkaline Conditions : Base-catalyzed oxidation generates ketone byproducts (confirmed by IR at 1700 cm). Stability studies in pH 7–12 buffers quantify degradation rates .

Q. What green chemistry approaches minimize waste in this compound synthesis?

- Methodological Answer :

- Solvent-Free Reactions : Mechanochemical grinding of reagents (e.g., cyclopentanol with cyclohexyl chloride) reduces solvent use .

- Catalytic Recycling : Immobilize catalysts (e.g., zeolite-supported acids) for reuse across multiple batches .

- Atom Economy : Optimize stoichiometry to maximize incorporation of starting materials into the final product (>80% atom economy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.